molecular formula C19H22INO2 B3710123 N-(4-iodo-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide

N-(4-iodo-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide

Cat. No.: B3710123
M. Wt: 423.3 g/mol
InChI Key: KHWVSUYKQRNJIC-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide is an organic compound that belongs to the class of amides. This compound features a butanamide backbone with two substituted phenyl groups, one of which is iodinated and the other methoxylated. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodo-2-methylphenylamine and 4-methoxy-2-methylbenzoyl chloride.

    Amidation Reaction: The primary amine group of 4-iodo-2-methylphenylamine reacts with the acyl chloride group of 4-methoxy-2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the amide bond.

    Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The iodinated phenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium azide (NaN3) in the presence of copper(I) iodide (CuI) as a catalyst.

Major Products

    Oxidation: Formation of a hydroxylated derivative.

    Reduction: Formation of a deiodinated derivative.

    Substitution: Formation of azido or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the iodine and methoxy groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide: Similar structure but with a bromine atom instead of iodine.

    N-(4-iodo-2-methylphenyl)-4-(4-hydroxy-2-methylphenyl)butanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-(4-iodo-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide is unique due to the combination of the iodine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22INO2/c1-13-12-17(23-3)9-7-15(13)5-4-6-19(22)21-18-10-8-16(20)11-14(18)2/h7-12H,4-6H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWVSUYKQRNJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CCCC(=O)NC2=C(C=C(C=C2)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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